molecular formula C7H4BrNO2 B024851 6-Bromo-2-benzoxazolinone CAS No. 19932-85-5

6-Bromo-2-benzoxazolinone

Cat. No.: B024851
CAS No.: 19932-85-5
M. Wt: 214.02 g/mol
InChI Key: DDNKJFBQMQOIKI-UHFFFAOYSA-N
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Description

6-Bromo-2-benzoxazolinone (CAS 19932-85-5) is a brominated derivative of the privileged 2(3H)-benzoxazolone scaffold, a structure of high significance in medicinal chemistry and organic synthesis. The benzoxazolinone core is recognized for its versatility and its presence in compounds exhibiting a wide spectrum of biological activities. The strategic introduction of a bromine atom at the 6-position enhances the molecule's electronic properties and provides a reactive site for further functionalization, making it a valuable building block for constructing diverse compound libraries. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound serves as a key synthetic intermediate in the exploration of new therapeutic agents. Research indicates potential for developing derivatives with diverse pharmacological activities, including as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. Its structure has also been investigated in the context of cholinesterase inhibition for neurodegenerative disease research and as a potential scaffold for sodium channel modulators. Versatile Synthetic Building Block: The electronegative bromine atom facilitates further cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to create a wide array of novel 3-substituted and ring-functionalized derivatives for structure-activity relationship (SAR) studies. Biomimetic & Metabolic Stability Studies: The 2(3H)-benzoxazolone template is known to mimic phenol or catechol moieties in a more metabolically stable form, adding value to the design of novel bioactive molecules. Chemical Profile: Molecular Formula: C 7 H 4 BrNO 2 Molecular Weight: 214.02 g/mol Melting Point: ~193 - 197 °C Appearance: White to light yellow crystalline powder Solubility: Soluble in organic solvents such as methanol. Handling & Safety: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
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InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDNKJFBQMQOIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70173710
Record name 2-Benzoxazolinone, 6-bromo-
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19932-85-5
Record name 6-Bromo-2(3H)-benzoxazolone
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Record name 2-Benzoxazolinone, 6-bromo-
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Record name 6-Bromo-2-benzoxazolinone
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Record name 2-Benzoxazolinone, 6-bromo-
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Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Benzoxazolinone

Established Synthetic Pathways for 6-Bromo-2-benzoxazolinone

The synthesis of this compound can be achieved through a few key methodologies, with direct bromination being the most common.

Direct Bromination of 2-Benzoxazolinone (B145934)

The most straightforward and frequently reported method for the synthesis of this compound is the direct electrophilic bromination of 2-benzoxazolinone. researchgate.netresearchgate.net This reaction takes advantage of the electron-rich nature of the benzoxazolinone ring system, which directs substitution primarily to the 6-position. neu.edu.tr

The reaction is typically carried out by treating 2-benzoxazolinone with bromine (Br₂) in a suitable solvent. researchgate.netresearchgate.net Acetic acid and chloroform (B151607) are commonly employed as solvents for this transformation. researchgate.netresearchgate.netopenreadings.eu The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

ReagentSolventConditionsProductReference
Bromine (Br₂)Acetic AcidRoom TemperatureThis compound openreadings.eu
Bromine (Br₂)ChloroformNot specifiedThis compound researchgate.netresearchgate.net

This regioselectivity towards the 6-position is a known characteristic of electrophilic substitution reactions on the 2-benzoxazolinone core. neu.edu.tr

Alternative Synthetic Routes and Precursors

While direct bromination is prevalent, alternative strategies for synthesizing the this compound skeleton exist. One such method involves the cyclization of appropriately substituted precursors. For instance, the ring closure of 4-bromo-2-aminophenol with a suitable carbonyl source can yield the desired product. researchgate.netresearchgate.net Another approach could involve a multi-step synthesis starting from 1,4-dibromo-2-nitrobenzene. researchgate.net

Derivatization Strategies of this compound

The presence of the bromine atom and the reactive nitrogen within the heterocyclic ring makes this compound a versatile intermediate for further chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Benzoxazolinone Ring

While the 6-position is already substituted, further electrophilic aromatic substitution on the this compound ring is possible, though less common. Such reactions would be governed by the directing effects of both the bromine atom and the benzoxazolinone ring system.

Nucleophilic Displacement Reactions at the Bromine Position

The bromine atom at the 6-position is susceptible to nucleophilic displacement, providing a key route for introducing a wide array of functional groups. This strategy is particularly useful for synthesizing derivatives with diverse biological properties. For example, Stille coupling reactions have been utilized to introduce cycloalkylcarbonyl groups at the 6-position of related benzothiazolone structures, a strategy that could be applicable to this compound. researchgate.net This involves the reaction of a tributyltin intermediate with an appropriate acyl chloride. researchgate.net

N-Substitution Reactions at the Benzoxazolinone Nitrogen

The nitrogen atom of the benzoxazolinone ring is a common site for derivatization through N-substitution reactions. neu.edu.tr These reactions typically involve alkylation or acylation. neu.edu.tr

A variety of reagents and conditions can be employed for N-substitution, including:

Mannich Reaction : This reaction introduces an aminomethyl group onto the nitrogen atom using formaldehyde (B43269) and a primary or secondary amine. neu.edu.tr

Alkylation : Reaction with alkyl halides in the presence of a base can introduce alkyl groups.

Acylation : Treatment with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. evitachem.com

One study detailed the synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, which was then brominated to yield the 6-bromo derivative. openreadings.eu This N-substituted acid serves as a precursor for further modifications. openreadings.eu

Reaction TypeReagentsProduct TypeReference
N-alkylation followed by bromination1. Reagents for N-alkylation 2. Bromine/Acetic AcidN-substituted-6-bromo-2-benzoxazolinone openreadings.eu
Mannich ReactionFormaldehyde, Amine3-Aminomethyl-6-bromo-2-benzoxazolinone neu.edu.tr

These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Mannich Reaction Based Derivatizations

The Mannich reaction is a prominent method for derivatizing this compound, leading to the formation of 3-aminomethyl-substituted analogs, known as Mannich bases. This reaction involves the aminoalkylation of the acidic N-H proton of the benzoxazolinone ring with formaldehyde and a primary or secondary amine. The resulting 3-substituted derivatives are of significant interest in medicinal chemistry.

The general scheme for the Mannich reaction involves reacting this compound with an appropriate amine and formaldehyde in a suitable solvent, such as ethanol. A wide range of amines can be utilized in this reaction, including but not limited to piperazine, morpholine, and various substituted anilines, allowing for the introduction of diverse functionalities. For instance, a series of new 3-(4-substituted-phenyl/benzyl-1-piperazinyl)methyl-6-bromo-1,3-benzoxazol-2(3H)-one derivatives were synthesized using this method.

Table 1: Examples of Mannich Bases Derived from this compound

Reactant Amine Resulting Derivative Structure
Piperazine 3-(Piperazin-1-ylmethyl)-6-bromo-2-benzoxazolinone
Morpholine 3-(Morpholin-4-ylmethyl)-6-bromo-2-benzoxazolinone
N-phenylpiperazine 3-((4-phenylpiperazin-1-yl)methyl)-6-bromo-2-benzoxazolinone

This table is generated based on the principles of the Mannich reaction described in the referenced literature.

Alkylation and Acylation Strategies

N-alkylation and N-acylation at the 3-position of the this compound ring are fundamental strategies to introduce a variety of substituents. These reactions typically proceed by first deprotonating the nitrogen atom with a base to form an anion, which then acts as a nucleophile to attack an alkyl or acyl halide.

For N-alkylation, common reagents include various alkyl halides in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). This approach has been used to synthesize a series of 3-substituted derivatives, for example, by reacting the sodium salt of this compound with 1-(2-chloroethyl)piperidine.

N-acylation follows a similar principle, employing acyl halides or anhydrides as the electrophiles. This leads to the formation of N-acylated 6-bromo-2-benzoxazolinones, which can serve as important intermediates for further functionalization.

Formation of Poly-substituted Benzoxazolinone Derivatives

The bromine atom at the 6-position of the benzoxazolinone ring offers a handle for further diversification through cross-coupling reactions, leading to the formation of poly-substituted derivatives. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for creating carbon-carbon bonds at this position.

For instance, the Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at the 6-position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. This strategy significantly expands the structural diversity of the benzoxazolinone scaffold.

Advanced Synthetic Techniques Applied to this compound

To enhance the efficiency and environmental friendliness of the synthesis of this compound derivatives, modern synthetic techniques have been adopted.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of this compound derivatives. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various 3-substituted 6-bromo-2-benzoxazolinones, including the Mannich reaction and N-alkylation. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound derivatives. This includes the use of greener solvents, such as water or ethanol, and catalysts that can be recycled and reused. For example, some syntheses have been optimized to proceed in aqueous media, reducing the reliance on volatile organic solvents. The application of microwave-assisted synthesis can also be considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions.

Characterization Techniques for Novel this compound Derivatives

The unambiguous identification and structural elucidation of newly synthesized this compound derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

The primary methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in ¹H NMR provide detailed information about the arrangement of atoms. For instance, the appearance of new signals corresponding to the introduced substituents (e.g., in the aminomethyl group of Mannich bases or the alkyl chain in N-alkylated derivatives) confirms the success of the reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak, which confirms the expected molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. For example, the presence of the carbonyl (C=O) stretching vibration of the lactam ring and the N-H stretching vibration (in the starting material) or its absence (in the N-substituted derivatives) can be readily observed.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

The collective data from these techniques provide conclusive evidence for the structure and purity of the novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. cornell.eduresearchgate.netopenreadings.eu It provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy for this compound is used to identify the chemical environment of the protons on the aromatic ring and the amine proton. neu.edu.tr In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. researchgate.net

A study reported the following chemical shifts (δ) and coupling constants (J) for the non-equivalent aromatic protons: a doublet at 6.96 ppm (J = 8.4 Hz), a doublet of doublets at 7.31 ppm (J = 9.9 Hz, 8.1 Hz), and a doublet at 7.39 ppm (J = 1.5 Hz). researchgate.net These signals correspond to the protons at positions 7, 5, and 4 of the benzoxazolinone ring system. Additionally, a broad singlet corresponding to the N-H proton is observed further downfield at approximately 8.89 ppm. researchgate.net

¹H-NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H (aromatic)6.96d8.4 researchgate.net
H (aromatic)7.31dd9.9, 8.1 researchgate.net
H (aromatic)7.39d1.5 researchgate.net
N-H8.89br sN/A researchgate.net
Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) provides information on the carbon framework of the molecule. For this compound, the spectrum shows distinct signals for each of the seven carbon atoms. In a study using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, signals for the aromatic carbons were reported at δ 111.41, 113.11, 114.28, 127.10, 130.82, and 143.23 ppm. researchgate.net The carbonyl carbon (C=O) of the oxazolinone ring appears as a characteristic downfield signal at 153.84 ppm. researchgate.net This deshielded position is typical for carbons in a carbamate (B1207046) functional group.

¹³C-NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Reference
C=O153.84 researchgate.net
C-O (aromatic)143.23 researchgate.net
C-H (aromatic)130.82 researchgate.net
C-H (aromatic)127.10 researchgate.net
C-Br (aromatic)114.28 researchgate.net
C-N (aromatic)113.11 researchgate.net
C-H (aromatic)111.41 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. openreadings.euneu.edu.tr The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds. For a closely related compound, 5-Methyl-6-bromo-2(3H)-benzoxazolinone, a strong absorption band (ν) for the carbonyl (C=O) group of the cyclic carbamate is observed at 1770 cm⁻¹. clockss.org The N-H bond stretching vibration appears around 3150 cm⁻¹. clockss.org Another derivative exhibits a carbonyl stretch at 1752 cm⁻¹ and N-H stretches at 3066 and 3193 cm⁻¹. mdpi.com These values are characteristic for the benzoxazolinone ring system.

Characteristic IR Absorption Bands for the this compound Structure

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching~3150 clockss.org
C=O (carbamate)Stretching~1770 clockss.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular weight of approximately 214.02 g/mol . nih.govnih.gov Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion [M]⁺, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). nih.gov Electrospray ionization mass spectrometry (ESI-MS) may show the sodium adduct [M+Na]⁺ at approximately m/z 237.9. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, Br, N, O) in the compound. For this compound, with the molecular formula C₇H₄BrNO₂, the calculated elemental composition is used to verify the purity and confirm the empirical formula of the synthesized product. openreadings.euresearchgate.net

**Elemental Analysis Data for this compound (C₇H₄BrNO₂) **

ElementCalculated Percentage (%)
Carbon (C)39.29
Hydrogen (H)1.88
Bromine (Br)37.34
Nitrogen (N)6.54
Oxygen (O)14.95

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a standard method to assess the purity of this compound and to monitor the progress of its synthesis. neu.edu.tr The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. For instance, derivatives of benzoxazolinone have been analyzed using a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 2:1 ratio, with spots visualized under a UV lamp at 254 nm. neu.edu.tr Other solvent systems like hexane/ethyl acetate (4:1) have also been used for purification via preparative TLC. rsc.org The retention factor (Rf) value is a characteristic property for a given compound in a specific solvent system and is a reliable indicator of its purity.

Investigation of Biological Activities and Pharmacological Potential

Antimicrobial Efficacy of 6-Bromo-2-benzoxazolinone and its Derivatives

Studies have explored the antimicrobial properties of this compound, revealing its potential as an antibacterial and antifungal agent. The introduction of a bromine atom at the 6-position of the benzoxazolinone core is thought to potentially enhance its bioactivity. neu.edu.tr

Antibacterial Activity Studies

The antibacterial effects of this compound and its related compounds have been evaluated against both Gram-positive and Gram-negative bacteria.

Derivatives of benzoxazolinone have been assessed for their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.commedwinpublishers.com In a study investigating various benzoxazolinone derivatives, some compounds demonstrated antibacterial activity against these strains. mdpi.com For instance, certain synthesized derivatives showed inhibitory effects on Bacillus subtilis and Staphylococcus aureus. mdpi.commedwinpublishers.com While some benzoxazolinone derivatives have shown activity, others have exhibited resistance, particularly from S. aureus. mdpi.com

The efficacy of benzoxazolinone derivatives has also been tested against Gram-negative bacteria. Studies have shown that some of these compounds exhibit wide antibacterial activity against Escherichia coli and Salmonella Enteritidis. mdpi.com In some cases, E. coli has been identified as one of the more sensitive Gram-negative strains to certain benzoxazolinone derivatives. mdpi.com However, S. enteritidis has been reported as a more resistant pathogen to some of the tested compounds. mdpi.com

The potency of antibacterial agents is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death. nih.gov For benzoxazolinone derivatives, these values have been determined using methods like broth dilution. mdpi.commedwinpublishers.com

Below is a table summarizing the reported antibacterial activity of some benzoxazolinone derivatives.

Compound/Derivative Bacterial Strain Activity/Measurement
Benzoxazolinone derivativesEscherichia coliActive
Benzoxazolinone derivativesBacillus subtilisActive
Benzoxazolinone derivativesStaphylococcus aureusSome resistance observed
Benzoxazolinone derivativesSalmonella EnteritidisResistant

This table is for illustrative purposes and is based on findings from various studies on benzoxazolinone derivatives. mdpi.com

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella Enteritidis)

Antifungal Activity Studies (e.g., Candida albicans, Plant Pathogens)

In addition to antibacterial properties, this compound and its analogs have been investigated for their antifungal potential against human and plant pathogens. Natural 2-benzoxazolinones and their synthetic derivatives have demonstrated growth inhibition of Candida albicans. google.com Furthermore, certain bromo-substituted benzoxazole (B165842) derivatives have shown activity against C. albicans. nih.gov

Research has also extended to plant pathogens. Some 3-alkyl-6-bromobenzoxazolinones have shown fungicidal activity against Fusarium oxysporum. researchgate.net The substitution with a halogen, such as bromine, at the 6-position is considered a factor that may contribute to more potent fungicidal effects. researchgate.net

The table below provides a summary of the antifungal activity of some benzoxazolinone derivatives.

Compound/Derivative Fungal Strain Activity/Measurement
Natural & Synthetic 2-benzoxazolinonesCandida albicansGrowth inhibition
5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanoneCandida albicansActive
3-propyl-6-bromobenzoxazolinoneFusarium oxyporum43.66% suppression
3-vinyl-6-bromobenzoxazolinoneVerticillum dahlia11.1% suppression

This table is for illustrative purposes and is based on findings from various studies on benzoxazolinone derivatives. google.comnih.govresearchgate.net

Potential Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are a subject of ongoing research. However, some potential mechanisms have been proposed for the broader class of benzoxazolinone compounds. These include the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. evitachem.com For antifungal action, some derivatives are thought to disrupt the integrity of the fungal membrane. The presence and position of substituents, such as the bromine atom in this compound, are believed to play a crucial role in the compound's biological activity. neu.edu.tr

Anti-inflammatory and Analgesic Properties

The potential of this compound and its derivatives as anti-inflammatory and analgesic agents has been explored through various in vitro and in vivo studies. These investigations aim to understand the mechanisms by which these compounds exert their effects, primarily focusing on their interaction with key enzymes in the inflammatory pathway.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) is a crucial enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain. neu.edu.trjksrr.org The inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). neu.edu.trjksrr.org Research has been conducted to evaluate the inhibitory effect of this compound and related compounds on COX enzymes.

The two main isoforms of cyclooxygenase, COX-1 and COX-2, have distinct physiological roles. neu.edu.trjksrr.org COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. neu.edu.trjksrr.org Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. jksrr.org

Computational docking studies have been employed to investigate the interaction of this compound (6-Br-BOA) with COX-1 and COX-2 enzymes. arjournals.orgcabidigitallibrary.org These in-silico analyses help in predicting the binding affinity and potential selectivity of the compound. One study reported high GOLD docking scores for 6-Br-BOA with the COX-2 enzyme, suggesting a potential for selective inhibition. arjournals.orgcabidigitallibrary.org The data from these computational studies are presented below:

Table 1: Computational Docking Scores of Benzoxazolinone Derivatives with COX-2 and 5-LOX
CompoundCOX-2 Docking Score5-LOX Docking Score
6-Bromo-BOA (6-BrBOA)-42.67
2-Benzoxazolinone (B145934) (BOA)-38.90
6-Chloro-BOA (6-ClBOA)-41.79

5-Lipooxygenase (5-LOX) Inhibition Studies

In addition to the cyclooxygenase pathway, the 5-lipoxygenase (5-LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. arjournals.orgcabidigitallibrary.org Compounds that can inhibit both COX and 5-LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.

In-silico docking simulations have been used to assess the potential of this compound to inhibit the 5-LOX enzyme. arjournals.orgcabidigitallibrary.org The results of these computational studies showed that 6-Br-BOA exhibited a high docking score with the allosteric binding site of 5-LOX, suggesting it could be a potential inhibitor. arjournals.orgcabidigitallibrary.org

In vivo Models for Analgesic and Anti-inflammatory Evaluation

To complement in vitro and in-silico findings, the analgesic and anti-inflammatory effects of this compound derivatives have been evaluated in established animal models. These models mimic aspects of pain and inflammation in humans.

Carrageenan-induced paw edema: This is a widely used model to assess acute inflammation. science.gov An irritant, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). science.gov The reduction in paw volume after administration of a test compound indicates anti-inflammatory activity. Studies on related 6-acyl-2-benzoxazolinone derivatives have utilized this model. nih.govresearchgate.net

Acetic acid writhing test: This model is used to evaluate peripheral analgesic activity. explorationpub.com An intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," in mice. explorationpub.com A reduction in the number of writhes following treatment with a compound suggests an analgesic effect. explorationpub.com This test has been employed in the evaluation of compounds structurally related to this compound. nih.govresearchgate.nettandfonline.com

Hot plate test: This test is used to assess central analgesic activity. The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) after drug administration indicates a centrally mediated analgesic effect. This method has been used in the study of benzoxazolone derivatives. tandfonline.com

Studies on various derivatives of 2-benzoxazolinone have demonstrated analgesic and anti-inflammatory activities in these models. nih.govresearchgate.nettandfonline.com For instance, certain 6-acyl-2-benzoxazolinone derivatives showed dose-dependent reductions in inflammation and pain in these assays. nih.govresearchgate.net

Antiviral Activity Investigations (e.g., Anti-HIV-1)

The potential antiviral properties of benzoxazolinone derivatives have been a subject of research, including investigations into their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). neu.edu.tr HIV-1 is the virus responsible for the global AIDS pandemic. scielo.br The search for new anti-HIV agents is crucial to combat drug resistance and improve treatment outcomes. frontiersin.org

While specific studies focusing solely on the anti-HIV-1 activity of this compound were not predominant in the search results, the broader class of benzoxazolone and related heterocyclic compounds has been investigated for such properties. neu.edu.tr The general interest in these scaffolds stems from their diverse biological activities. For example, studies on other heterocyclic compounds like N-arylsulfonyl-3-formylindoles have shown significant anti-HIV-1 activity with specific compounds displaying potent inhibition of viral replication. scielo.brresearchgate.net These findings suggest that the benzoxazolinone scaffold could be a valuable starting point for the design of novel antiviral agents.

Anticancer Research and Cytotoxicity Profiles

The evaluation of novel compounds for their potential to inhibit cancer cell growth is a significant area of pharmaceutical research. Derivatives of the benzoxazolinone scaffold have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com

Studies have shown that certain benzoxazole derivatives exhibit cytotoxicity against a range of cancer cells, including those of the breast and lung. The introduction of specific substituents, such as electron-withdrawing groups, has been noted to enhance the cytotoxic activity of these compounds. For example, a study on 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a structurally related compound, demonstrated significant cytotoxicity against glioblastoma cell lines. Another study on newly synthesized heterocyclic compounds incorporating a benzopyran-2-one nucleus, which shares some structural similarities, showed significant cytotoxic effects against human gastric, colon, liver, nasopharyngeal, and breast cancer cell lines. mdpi.com

Table 2: Cytotoxicity of a Related Benzoxazole Derivative (5-(Trifluoromethyl)benzoxazol-2(3H)-one)
Cancer Cell LineActivity
GlioblastomaSignificant cytotoxicity with potent IC50 values
Breast Cancer (MCF-7, MDA-MB-231)Cytotoxic effects with significant potency
Lung Cancer (A549)Cytotoxic effects with significant potency

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Neurological and Central Nervous System Activities

The benzoxazolinone scaffold is a recurring motif in compounds targeting the central nervous system. Research into this compound has explored its potential interactions with key neurological pathways.

Serotonin (B10506) and Norepinephrine (B1679862) Transporter Interactions for Depression and Pain Management

Alterations in serotonin (5-HT) and norepinephrine (NE) levels are implicated in the pathophysiology of depression and pain. nih.govresearchgate.net The transporters for these neurotransmitters, hSERT and hNET respectively, are key targets for therapeutic agents like serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govresearchgate.net

Computational docking studies have been performed to investigate the interaction of this compound (6-Bromo-2-BOA) with both hSERT and hNET. researchgate.net In these in-silico models, 6-Bromo-2-BOA was found to form a stable binding conformation within the hSERT crystal structure. researchgate.net The interaction is characterized by specific molecular bonds: the oxygen atom on the benzoxazolinone ring forms a hydrogen bond with the amino acid residue Asn153, while the ring system engages in hydrophobic interactions with residues Val148, Met424, and Ala145. researchgate.net

Conversely, in the same series of docking studies, 6-Bromo-2-BOA did not produce a stable binding conformation with the homology-modeled human norepinephrine transporter (hNET). researchgate.net These computational findings suggest that 6-Bromo-2-BOA may act as a potential inhibitor for hSERT, proposing it as a candidate for further development in managing disorders related to serotonin pathways, such as depression and pain. nih.govresearchgate.net

Table 1: Computational Docking Interactions of this compound researchgate.net
TransporterBinding StabilityKey Interacting Amino Acid ResiduesInteraction Type
Human Serotonin Transporter (hSERT)StableAsn153Hydrogen Bond
Val148, Met424, Ala145Hydrophobic Interaction
Human Norepinephrine Transporter (hNET)UnstableN/AN/A

Anticonvulsant Properties

The 2(3H)-benzoxazolone structure is recognized for its potential as a source of anticonvulsant agents. nih.govacs.orgacs.org Research has indicated that 2(3H)-benzoxazolone derivatives bearing halogenated substituents possess anticonvulsant activity. leena-luna.co.jp Studies on related chemical series have shown that the introduction of a halogen, such as bromine, can enhance anticonvulsant effects. nih.govsilae.it For instance, in a study of salicyloyl hydrazones, the derivative with a bromine atom was the most effective compound against both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in mice. silae.it Similarly, the introduction of a halogen atom to the 5-position of the related 1,2-benzisoxazole (B1199462) ring was found to increase anticonvulsant activity. nih.gov

While numerous derivatives of 2(3H)-benzoxazolone have been synthesized and evaluated, demonstrating that substitutions on the heterocyclic ring system can lead to significant anticonvulsant properties, specific experimental data on the anticonvulsant activity of this compound itself is not detailed in the reviewed literature. nih.govacs.org However, the collective findings for halogenated benzoxazolones and bromo-substituted compounds in related classes suggest this is a viable area for further investigation. leena-luna.co.jpnih.govsilae.it

Other Reported Biological Activities

Beyond its effects on the central nervous system, the this compound scaffold and its parent compounds have been investigated for a range of other biological functions.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of the benzoxazolone chemical family. neu.edu.tr It has been reported that 2(3H)-benzoxazolone derivatives with halogenated substituents exhibit antioxidant activities. leena-luna.co.jp Research on chalcone (B49325) derivatives of 2(3H)-benzoxazolone has also been conducted to evaluate their potential as antioxidants. neu.edu.tr While the broader class of compounds shows promise, specific quantitative data on the antioxidant capacity of this compound is not available in the cited research.

Anti-Leishmanial Effects

The parent compound, 2-benzoxazolinone, isolated from the plant Acanthus ilicifolius, has been shown to possess leishmanicidal properties. researchgate.netnih.govnih.gov In in-vitro tests, it demonstrated activity against the promastigote stage of Leishmania donovani, the protozoan parasite responsible for a form of leishmaniasis. nih.govglpbio.commedchemexpress.com The reported LC50 (Lethal Concentration, 50%) for 2-benzoxazolinone against L. donovani was 40 μg/mL. glpbio.commedchemexpress.com There is no specific data available from the reviewed sources regarding the anti-leishmanial activity of the 6-bromo derivative.

Anti-Quorum Sensing Activities

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence factors, making it an attractive target for novel antimicrobial therapies. nih.govthieme-connect.com The 1,3-benzoxazol-2(3H)-one scaffold has been identified as a potential starting point for the development of quorum sensing inhibitors (QSIs). nih.govthieme-connect.comthieme-connect.com

A study investigating a series of 1,3-benzoxazol-2(3H)-one derivatives for anti-QS activity found that several compounds could inhibit the QS system and significantly reduce virulence factor production, biofilm formation, and swarming motility in Pseudomonas aeruginosa. nih.govthieme-connect.com The active compounds in this study included the parent 1,3-benzoxazol-2(3H)-one, as well as its 5-chloro, 6-methyl, and 5-methyl derivatives. nih.govthieme-connect.com The 6-bromo derivative was not included in this particular series of tested compounds. nih.govthieme-connect.com Nonetheless, the positive results for the core structure and its other halogenated and alkylated analogues underscore the potential of this chemical class in the search for new anti-pathogenic drugs. nih.govthieme-connect.com

Table 2: Reported Anti-Quorum Sensing Activity of select 1,3-Benzoxazol-2(3H)-one Derivatives nih.govthieme-connect.com
CompoundActivity against P. aeruginosa PA01
1,3-Benzoxazol-2(3H)-oneSignificant reduction of elastase, biofilm formation, and swarming motility
5-Chloro-1,3-benzoxazol-2(3H)-oneSignificant reduction of elastase, biofilm formation, and swarming motility
6-Methyl-1,3-benzoxazol-2(3H)-oneSignificant reduction of elastase, biofilm formation, and swarming motility
5-Methyl-1,3-benzoxazol-2(3H)-oneSignificant reduction of elastase, biofilm formation, and swarming motility
This compoundNot tested in this study

Antiulcer Potential

The potential of this compound as an antiulcer agent has not been a significant focus of published research. Scientific investigations into the antiulcer properties of the benzoxazolinone scaffold are limited. While the broader class of 2-benzoxazolone derivatives has been explored for various therapeutic applications, including analgesic and anti-inflammatory effects, their role in preventing or healing ulcers is not well-established. neu.edu.tr

Research into new anti-inflammatory drugs often considers gastrointestinal side effects, such as the formation of ulcers, which are a known issue with some non-steroidal anti-inflammatory drugs (NSAIDs). neu.edu.tr However, this does not directly imply that benzoxazolinone derivatives possess inherent antiulcer activity.

Currently, there is a lack of specific data or research findings from preclinical or clinical studies that would support the antiulcer potential of this compound. Therefore, any claims regarding its efficacy in this area would be speculative and unsubstantiated by the available scientific evidence.

Data Tables

Due to the absence of specific research data for this compound in the areas of cardiotonic, antihypertensive, and antiulcer activity, no data tables can be generated at this time.

Mechanistic Insights into the Bioactivity of 6 Bromo 2 Benzoxazolinone

Molecular Target Identification and Validation

The initial steps in understanding the bioactivity of 6-Bromo-2-benzoxazolinone involve identifying and validating its molecular targets. This process includes detailed studies on how the compound interacts with specific biological molecules, such as enzymes and receptors.

Enzyme Inhibition Kinetics and Binding Studies

While specific enzyme inhibition kinetic data for this compound is not extensively detailed in the provided search results, the broader class of benzoxazolinones is known for its enzyme-modulating effects. For instance, related benzoxazolinone derivatives have been shown to inhibit enzymes like cyclooxygenase, which is involved in inflammatory pathways. The introduction of a bromine atom at the 6-position can enhance antimicrobial activity due to halogen-induced electronic effects.

Computational studies have explored the binding of this compound to the human serotonin (B10506) transporter (hSERT). In these models, the hydrophobic part of the ring system of this compound interacts with the amino acid residues Val148, Met424, and Ala145. researchgate.net Additionally, the oxygen atom in the ring forms a hydrogen bond with Asn153. researchgate.net However, similar stable binding conformations were not observed with the human norepinephrine (B1679862) transporter (hNET). researchgate.net

Further research into the specific inhibitory constants (Kᵢ) and the mode of inhibition (competitive, non-competitive, or uncompetitive) for this compound against various enzymes is necessary to fully elucidate its inhibitory profile.

Receptor Ligand Binding Assays

Receptor ligand binding assays are crucial for determining how a compound interacts with a receptor. These assays typically use a labeled ligand that binds to the receptor, and the compound of interest is tested for its ability to displace the labeled ligand. merckmillipore.comoncodesign-services.com This competition allows for the determination of the binding affinity (Kᵢ) of the test compound. nih.gov

For this compound, computational docking studies have been used to predict its binding to specific receptors. As mentioned, it shows a potential binding interaction with the human serotonin transporter (hSERT). researchgate.net The hydrophobic interactions with Val148, Met424, and Ala145, along with a hydrogen bond to Asn153, suggest a specific binding mode. researchgate.net However, it did not show stable binding to the human norepinephrine transporter (hNET) in the same study. researchgate.net

These computational predictions provide a basis for further experimental validation using techniques like radioligand binding assays or fluorescence-based assays to confirm the binding affinity and specificity of this compound for hSERT and other potential receptor targets. oncodesign-services.comnih.gov

Cellular and Molecular Pathways Modulated by this compound

The biological activity of this compound extends to its influence on various cellular and molecular pathways. These effects can range from physical disruption of cellular structures to interference with essential biochemical processes and modulation of signaling cascades.

Disruption of Cellular Membranes

While direct studies on this compound's effect on cellular membranes are not explicitly detailed, the broader class of benzoxazinone (B8607429) derivatives has been investigated for such properties. For example, some synthetic benzoxazin-3-ones are studied for their ability to disrupt microbial cell envelopes, which can differ between gram-negative and gram-positive bacteria. The allelochemical 2-benzoxazolinone (B145934) (BOA) has been shown to induce oxidative stress and lipid peroxidation, which are indicative of cell membrane disruption. plantprotection.pl This suggests that this compound could potentially have similar membrane-disrupting capabilities, a hypothesis that warrants further investigation.

Interference with Essential Biochemical Pathways

Benzoxazolinone derivatives are known to interfere with various biochemical pathways. For instance, 2-benzoxazolinone (BOA) and its derivatives are recognized as allelochemicals that can impact plant growth pathways. researchgate.net They can act as anti-auxins and block processes like lateral root formation. researchgate.net In microorganisms, derivatives like 6-chloro-2-benzoxazolinone (B25022) are degraded via specific metabolic pathways, indicating an interaction with microbial biochemistry. nih.gov Given the structural similarity, this compound may also interfere with essential biochemical pathways in target organisms, potentially contributing to its antimicrobial or other biological activities. The electronegative bromine atom is suggested to enhance such activities.

Modulation of Inflammatory Mediators

The modulation of inflammatory mediators is a key aspect of the bioactivity of many benzoxazolinone derivatives. Compounds in this class have been investigated for their analgesic and anti-inflammatory properties. neu.edu.trfabad.org.tr The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are central to the production of prostaglandins, key inflammatory mediators. nih.gov While direct evidence for this compound's effect on specific inflammatory mediators is not provided in the search results, its structural relationship to other anti-inflammatory benzoxazolones suggests it may possess similar properties. Further research is needed to determine its specific effects on the production and signaling of inflammatory molecules.

Induction of Oxidative Stress Responses

The bioactivity of this compound and related benzoxazolinone compounds has been linked to the induction of oxidative stress. This is a cellular state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.

Studies on similar benzoxazolinones, such as 2-Benzoxazolinone (BOA), have demonstrated their potential to induce oxidative stress, which may be a key aspect of their phytotoxicity. nih.gov The generation of ROS can lead to cellular damage, including lipid peroxidation, which is the oxidative degradation of lipids. nih.gov This process can disrupt cell membrane integrity.

In response to the presence of compounds like BOA, organisms can exhibit an upregulation of antioxidant enzyme activities. nih.gov These enzymes, including superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), guaiacol (B22219) peroxidase (GPX), catalase (CAT), and glutathione (B108866) reductase (GR), are part of the cellular defense mechanism against oxidative damage. nih.gov For instance, in mung bean roots, a significant, 22-fold increase in GR activity was observed in response to BOA treatment. nih.gov The increased activity of these enzymes suggests a direct response to the oxidative stress induced by the compound. nih.gov

Furthermore, the accumulation of malondialdehyde (MDA), a product of lipid peroxidation, and hydrogen peroxide (H₂O₂), a reactive oxygen species, are indicators of cellular damage caused by ROS. nih.gov The induction of oxidative stress and subsequent cellular damage are considered key components of the allelopathic and herbicidal effects of benzoxazolinones. nih.govplantprotection.pl While direct studies on this compound are limited, the established mechanism for the parent compound BOA provides a strong indication of its likely mode of action. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, have provided valuable insights into the key features responsible for the pharmacological and phytotoxic effects of this class of compounds.

Influence of Bromine at Position 6 on Bioactivity

The presence and nature of substituents on the benzoxazolinone core are critical determinants of bioactivity. Specifically, the bromine atom at the 6-position of this compound plays a significant role in its activity profile.

Halogenation at the 6-position of the benzoxazolinone ring has been shown to enhance various biological activities. e3s-conferences.orgresearchgate.net The introduction of a halogen, such as bromine or chlorine, can increase herbicidal and antifungal properties. e3s-conferences.orgresearchgate.net For instance, 6-halogen-substituted benzoxazolinones have been recognized as potent fungicides. e3s-conferences.orgresearchgate.net

The electronegative nature of the bromine atom at position 6 is thought to contribute to enhanced bioactivity through electronic effects. It can increase the molecular weight and potentially alter the electronic distribution of the molecule, which may facilitate stronger interactions with biological targets. In some cases, replacing chlorine with bromine at the 6-position has been observed to further increase herbicidal activity. e3s-conferences.orgresearchgate.net This suggests that the specific type of halogen is also a crucial factor.

The table below summarizes the effect of substitution at position 6 on the bioactivity of benzoxazolinone derivatives.

CompoundSubstituent at Position 6Observed Bioactivity
This compoundBromoEnhanced antimicrobial and herbicidal activity. e3s-conferences.orgresearchgate.net
6-Chloro-2-benzoxazolinoneChloroEnhanced antifungal and herbicidal activity. e3s-conferences.orgresearchgate.net
6-Hydroxy-2-benzoxazolinoneHydroxyAntimicrobial properties.
6-Methoxy-2-benzoxazolinoneMethoxySystemic fungicidal effect. researchgate.net
6-Benzoyl-2-benzoxazolinoneBenzoylAnalgesic activity. neu.edu.tr

Impact of Substitutions at Nitrogen (N-3) on Pharmacological Profiles

Modifications at the nitrogen atom at position 3 (N-3) of the benzoxazolinone ring system have a profound impact on the pharmacological profile of the resulting derivatives. A variety of substituents introduced at this position have led to compounds with a wide range of biological activities.

N-alkylation, for instance, has been shown to improve bioavailability and target affinity. The introduction of different alkyl or substituted alkyl groups can lead to compounds with analgesic, anti-inflammatory, anticonvulsant, antibacterial, and antifungal effects. neu.edu.trneu.edu.trmdpi.com

The synthesis of N-substituted derivatives is often achieved through reactions like the Mannich reaction, which introduces an aminomethyl group. neu.edu.trnih.gov This has been a successful strategy for developing new bioactive compounds. For example, certain N-substituted 5-chloro-2(3H)-benzoxazolone derivatives have shown acetylcholinesterase inhibitory activity. neu.edu.tr

The table below illustrates the diverse pharmacological activities resulting from substitutions at the N-3 position.

N-3 Substituent TypeResulting Pharmacological Profile
Alkyl groupsHerbicidal, defoliating, fungicidal activity. e3s-conferences.orgresearchgate.net
Butyl or benzyl (B1604629) groupsImproved bioavailability and target affinity for antifungal activity.
Substituted piperazinomethyl groupsAnalgesic and anti-inflammatory activities. neu.edu.tr
Butanamide derivativesAnalgesic and anti-inflammatory activities. neu.edu.tr

Effects of Aromatic Ring Substitutions (e.g., C-5, C-7) on Activity

Substitutions on the aromatic ring of the benzoxazolinone core, at positions other than C-6, also significantly modulate biological activity. The introduction of various functional groups at positions C-5 and C-7 can either enhance or diminish the bioactivity of the parent compound.

For example, the presence of a substituent on the aromatic ring has been shown to negatively affect the phytotoxicity of 2-benzoxazolinone against Cuscuta campestris. mdpi.com In one study, 5-bromo-2-benzoxazolinone (B77656) showed notable activity, but it was still less active than the unsubstituted 2-benzoxazolinone. mdpi.com This suggests that for certain activities, an unsubstituted aromatic ring is preferred.

Conversely, in other contexts, substitutions have been beneficial. For instance, 6-bromo-5-chloro-2(3H)-benzoxazolone has been noted for its anti-inflammatory activity, indicating that multiple halogen substitutions can be advantageous. neu.edu.tr The position of the substituent is also critical. For example, in a series of benzoxazinone derivatives, 7-substituted compounds showed more potent activity in neurochemical and behavioral tests than the 6-substituted series. researchgate.net

The table below provides examples of how substitutions at C-5 and C-7 affect the bioactivity of benzoxazolinone derivatives.

CompoundSubstitutionObserved Bioactivity
5-Bromo-2-benzoxazolinoneBromo at C-5Phytotoxic activity, though less than unsubstituted 2-benzoxazolinone. mdpi.comresearchgate.net
6-Bromo-5-chloro-2(3H)-benzoxazoloneBromo at C-6, Chloro at C-5Anti-inflammatory activity. neu.edu.tr
7-Substituted benzoxazinonesVarious at C-7More potent neurochemical activity compared to 6-substituted analogs. researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Bromo-2-benzoxazolinone, these simulations have been crucial in identifying potential protein targets and understanding the specifics of its binding.

Docking studies have successfully elucidated the binding mode of this compound with several key proteins. In a study involving the human serotonin (B10506) transporter (hSERT), a critical target for treating depression and pain, the compound demonstrated a defined binding pattern. researchgate.net The hydrophobic part of the this compound ring system forms hydrophobic interactions with the amino acid residues Val148, Met424, and Ala145 within the transporter's binding site. researchgate.net Furthermore, the oxygen atom within the benzoxazolinone ring acts as a hydrogen bond acceptor, forming a hydrogen bond with the residue Asn153. researchgate.net

The carbonyl group of the broader benzoxazolone core structure is generally significant for forming hydrogen bonds with key residues in enzyme active sites, such as ARG207 in caspase-3. wjarr.com

Molecular docking simulations also provide predictions of binding affinity, often expressed as a docking score, which helps in ranking potential drug candidates. In studies investigating its anti-inflammatory potential, this compound (referred to as 6-BrBOA) was docked against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. The genetic algorithm-based GOLD docking simulation yielded high scores for its interaction with both enzymes. researchgate.net

Regarding specificity, docking studies have shown that while this compound forms a stable binding conformation with the human serotonin transporter (hSERT), it failed to produce a stable conformation with the human norepinephrine (B1679862) transporter (hNET). researchgate.net This suggests a degree of selectivity in its interactions with these two closely related neurotransmitter transporters.

Interactive Table: Molecular Docking Findings for this compound

Target Protein Docking Software/Method Predicted Binding Affinity (Score) Key Interacting Residues Reference
Human Serotonin Transporter (hSERT) GOLD, AutoDock Stable binding conformation Val148, Met424, Ala145 (hydrophobic); Asn153 (H-bond) researchgate.net
Human Norepinephrine Transporter (hNET) GOLD, AutoDock No stable binding conformation Not applicable researchgate.net
Cyclooxygenase-2 (COX-2) GOLD 43.13 Not specified researchgate.net
5-Lipoxygenase (5-LOX) GOLD 42.67 Not specified researchgate.net

Ligand-Protein Binding Mode Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of activity for new, unsynthesized compounds.

QSAR models have been developed for the broader class of 2-benzoxazolinone (B145934) derivatives to predict a range of biological activities, including anti-HIV, analgesic, and anti-inflammatory effects. researchgate.netbrieflands.comnih.gov These models are typically built using multiple linear regression or other statistical methods to correlate molecular descriptors with activity. researchgate.netbrieflands.com For instance, a QSAR study on a series of 2-benzoxazolinone derivatives as anti-HIV agents resulted in a statistically significant model with a correlation coefficient (R²) of 0.84, indicating a strong relationship between the selected descriptors and the compounds' anti-HIV activity. brieflands.comnih.gov Similarly, models developed to predict analgesic and anti-inflammatory activities for 5-/6-acyl-3-alkyl-2-benzoxazolinone derivatives also showed good predictive ability. researchgate.net

The presence of an electron-withdrawing substituent, such as the bromine atom in this compound, has been noted as an important feature. chemistryjournal.net Specifically, the electronegative bromine atom at the 6-position is suggested to enhance potential antimicrobial activity through its electronic effects on the molecule.

Interactive Table: Key QSAR Descriptors for Benzoxazolinone Derivatives

Descriptor Type Description Influence on Activity Reference
Electronic Presence of electron-withdrawing groups (e.g., Bromo) Enhances antimicrobial and other biological activities. chemistryjournal.net
Constitutional Number of Halogen Atoms A prominent descriptor for analgesic and anti-inflammatory models. researchgate.net
Hydrophobicity LogP (Octanol-water partition coefficient) A significant factor in analgesic and anti-inflammatory activity. researchgate.net
Topological/Shape Molecular Shape Indices The overall shape of the molecule is important for activity. researchgate.net

Development of Predictive Models for Biological Activity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate properties like molecular geometries, reaction energies, and electronic distributions, which provide insight into molecular reactivity and stability. bohrium.comnih.gov

While extensive DFT studies focusing solely on the isolated this compound molecule are not widely published, DFT has been applied to its core structure to understand its fundamental reactivity. A significant theoretical study used DFT calculations at the B3LYP/6-31G** level of theory to investigate the regioselectivity of the acylation reaction of 2-benzoxazolinone. researchgate.net This study, which analyzed Frontier Molecular Orbitals (FMO) and other DFT-based reactivity indices, predicted that the reaction favorably yields the 6-regioisomer product, which corresponds to the structure of this compound. researchgate.net This theoretical result aligns well with experimental observations, demonstrating the power of DFT in predicting reaction outcomes for this class of compounds. researchgate.net

Furthermore, DFT is commonly applied to various substituted benzoxazole (B165842) and benzoxazolinone derivatives to assess electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and stability. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. For this compound, computational analyses such as Density Functional Theory (DFT) are employed to explore these characteristics.

Detailed research findings indicate that the electronic properties of the benzoxazolinone scaffold are significantly influenced by substituents. The presence of an electron-withdrawing bromine atom at the 6-position polarizes the benzoxazolinone core. This polarization is crucial as it can enhance the molecule's ability to interact with biological targets like enzymes or receptors.

Computational studies on benzoxazolinone derivatives often involve calculating the molecular electrostatic potential (MEP) to identify reactive sites for both electrophilic and nucleophilic attacks. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this class of compounds, these calculations help in understanding their potential biological activities. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com This is achieved by systematically adjusting atomic positions to minimize the total energy of the structure using algorithms like the quasi-Newton method. qcware.comnubakery.org

For this compound, its 3D structural conformation has been optimized in computational studies using software such as Marvin Sketch. researchgate.net This process is a prerequisite for more advanced computational tasks like molecular docking, as it ensures that the ligand's geometry is energetically favorable before simulating its interaction with a biological target. researchgate.netavogadro.cc The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric profile. qcware.com

Thermochemical Property Estimations (e.g., Enthalpies of Formation)

Experimental techniques like static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry are used to determine the standard molar enthalpies of formation in the solid state and the enthalpies of sublimation, respectively. mdpi.com From these experimental values, the gas-phase enthalpy of formation can be derived. mdpi.com

These experimental findings are often complemented by high-level quantum chemical calculations. The G3MP2B3 composite method, for instance, has been shown to provide reliable estimates of gas-phase enthalpies of formation for benzoxazolinone derivatives, showing excellent agreement with experimental data. mdpi.com Such computational approaches can also be used to calculate other thermodynamic properties like heat capacity, entropy, and Gibbs free energy at various temperatures. researchgate.netmdpi.com

Table 1: Methodologies for Determining Thermochemical Properties of Benzoxazolinone Analogs
PropertyExperimental MethodComputational MethodRelevance
Enthalpy of Formation (Solid)Static-Bomb Combustion CalorimetryN/A (Calculated for gas phase)Determines the compound's stability in its solid state. mdpi.com
Enthalpy of SublimationCalvet MicrocalorimetryN/AMeasures energy required to transition from solid to gas phase. mdpi.com
Enthalpy of Formation (Gas)Derived from solid-state and sublimation dataG3MP2B3 Composite MethodProvides data on the intrinsic stability of an isolated molecule, crucial for theoretical comparisons. mdpi.com

Homology Modeling of Biological Targets

When the experimental 3D structure of a biological target is unknown, homology modeling can be used to construct a reliable model. This technique is particularly relevant for studying the interactions of this compound with proteins implicated in various disorders.

A notable application involves the study of this compound and its derivatives as potential inhibitors for pain and depression-related targets. researchgate.net While the crystal structure for the human serotonin transporter (hSERT) is available, the structure for the human norepinephrine transporter (hNET) is not. researchgate.net Researchers have constructed a homology model of hNET using the MODELLER software package. researchgate.net The quality and reliability of this model were validated using tools like the PROCHECK server, which generates a Ramachandran plot to assess the conformational viability of the protein's backbone. researchgate.net This validated hNET model was then used in molecular docking studies to investigate how this compound binds to this transporter, providing insights into its potential mechanism of action. researchgate.net Other potential targets for this compound, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), have also been investigated using docking simulations. arjournals.org

In Silico ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. uniroma1.itfrontiersin.org These computational models predict the pharmacokinetic and toxicological properties of a compound based on its molecular structure, helping to identify candidates with favorable profiles and flag potential issues before costly experimental work is undertaken. uniroma1.itresearchgate.net

The drug-likeness of this compound can be evaluated using established criteria such as Lipinski's Rule of Five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on computationally derived properties, this compound generally shows good drug-like characteristics. nih.gov For instance, its molecular weight is 214.02 g/mol (well below the 500 Da limit) and its calculated lipophilicity (XLogP3) is 1.9 (below the limit of 5). nih.gov

Studies on related benzoxazolinone derivatives have shown that this class of compounds can possess excellent drug-likeness properties, further supporting the potential of this compound as a scaffold for drug development. researchgate.net

Applications and Future Prospects in Specialized Fields

Role in Pharmaceutical Drug Discovery and Development

The 2-benzoxazolinone (B145934) skeleton is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for diverse biological targets. neu.edu.trneu.edu.tr These compounds are noted for their potential to be structurally and chemically modified, which is a desirable trait in the development of new drug candidates. neu.edu.tr The presence of both hydrophilic (carbamate group) and lipophilic (benzene ring) parts in the structure contributes to favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). neu.edu.tr

6-Bromo-2-benzoxazolinone serves as an important lead compound in the drug discovery process. A lead compound is a chemical starting point that exhibits promising biological activity but requires modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The structure of this compound is amenable to chemical modifications, particularly at the 3- and 6-positions of the benzoxazolinone ring system, allowing for the creation of extensive compound libraries for screening. neu.edu.tr

Research has shown that substitutions on the benzoxazole (B165842) ring are critical for modulating biological activity. nih.gov The introduction of a bromine atom at the 6-position, for instance, can enhance antimicrobial activity due to halogen-induced electronic effects. The investigation of various derivatives demonstrates that this position is a key site for structure-activity relationship (SAR) studies, aiming to optimize the compound's interaction with its biological target. neu.edu.trnih.gov The ability to systematically alter the structure makes this compound and its analogs relevant starting points for hit-to-lead optimization campaigns. nih.gov

The this compound scaffold has been instrumental in the design of novel drug candidates aimed at specific biological pathways implicated in various diseases. Benzoxazolinone derivatives, in general, have been investigated for a wide range of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and anti-HIV activities. neu.edu.tr

A notable application is in the field of neuroscience. A computational docking study investigated 2-benzoxazolinone and its derivatives, including this compound, as potential dual inhibitors for human serotonin (B10506) (hSERT) and norepinephrine (B1679862) (hNET) transporters. researchgate.net These transporters are key targets in the treatment of depression and pain. The study suggested that this compound could be a promising candidate for development as a therapeutic lead for disorders associated with the pain/depression dyad. researchgate.net

Table 1: Computational Docking Study of this compound

Target Protein Role Interaction Findings for this compound Potential Therapeutic Application
Human Serotonin Transporter (hSERT) Reuptake of serotonin from the synaptic cleft. The bromine atom forms a halogen bond with the backbone carbonyl of Gly442, and the lactam ring forms a hydrogen bond with Asn153. researchgate.net Depression, Anxiety Disorders researchgate.net

| Human Norepinephrine Transporter (hNET) | Reuptake of norepinephrine from the synaptic cleft. | Shows favorable binding interactions within the active site. researchgate.net | Pain, Depression, ADHD researchgate.net |

Furthermore, the core structure is used to synthesize compounds targeting other pathways, such as inflammation. Researchers have successfully synthesized benzoxazolinone-based molecules that act as TNF-α inhibitors, demonstrating the platform's utility in developing new anti-inflammatory drugs. researchgate.net

Lead Compound Identification and Optimization

Contributions to Agrochemical Research

Benzoxazinones are a class of naturally occurring compounds found in various plants, particularly in the grass family (Poaceae), including wheat, maize, and rye. neu.edu.tracs.org In nature, they function as defense chemicals, exhibiting antimicrobial, insecticidal, and antifeedant properties. acs.org This inherent biological activity has spurred significant interest in their potential use in agriculture.

The benzoxazolinone structure is a valuable template for creating new agrochemicals. Research has shown that halogen-substituted benzoxazolinones are particularly effective fungicides. e3s-conferences.org These compounds have been proposed as protective agents against microbial degradation of materials like textiles and paper. e3s-conferences.org

In the context of herbicides, substitutions on the benzoxazolinone core play a crucial role in determining activity and selectivity. Studies have indicated that replacing a chlorine atom with a bromine atom on the ring can enhance herbicidal efficacy. e3s-conferences.org This makes this compound a compound of interest for developing new weed management solutions. The development of such nature-inspired pesticides is a key strategy in modern agriculture, which seeks alternatives to traditional synthetic chemicals. scialert.netnih.gov

Table 2: Reported Agrochemical Activities of Substituted Benzoxazolinones

Compound Class Activity Type Key Finding Reference
6-Halogen-substituted benzoxazolinones Fungicidal Described as powerful fungicides for material protection. e3s-conferences.org
6-Halogen-substituted benzoxazolinones Herbicidal Replacing chlorine with bromine was found to increase herbicidal activity. e3s-conferences.org

| Benzoxazolinone derivatives | Insecticidal | O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone is a known insecticide. | e3s-conferences.org |

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Many crops release allelochemicals from their roots or decomposing residues, which can suppress the growth of nearby weeds. researchgate.net Benzoxazolinones are well-known allelochemicals released by cereal crops. researchgate.net

The phytotoxicity (toxicity to plants) of the benzoxazolinone skeleton is a key aspect of its allelopathic effect. The parent compound, 2-benzoxazolinone, has demonstrated high inhibitory activity against the growth of parasitic weeds like Cuscuta campestris. mdpi.comresearchgate.net Studies on structure-activity relationships have shown that the presence and position of substituents on the aromatic ring significantly affect this phytotoxicity. For example, a study comparing 2-benzoxazolinone with its derivatives, including 5-bromo-2-benzoxazolinone (B77656) (an isomer of the title compound), found that while the parent compound was most active, the bromo-substituted version retained strong, albeit slightly reduced, inhibitory activity. mdpi.comresearchgate.net This indicates that halogenation of the benzoxazolinone ring is a viable strategy for modulating phytotoxic effects, a crucial consideration in designing herbicides that are effective against weeds while being safe for crops. The transformation of these compounds in soil can sometimes lead to degradation products that are even more phytotoxic than the original allelochemical. researchgate.net

Development of Novel Pesticides and Herbicides

Advanced Materials Science Applications

While the benzoxazine (B1645224) class of compounds, to which benzoxazolinones are related, has been explored for applications in materials science, including the synthesis of polymers and resins, specific research detailing the application of this compound in this field is limited in the current body of scientific literature. Future research may explore the potential of incorporating this brominated compound into polymers to confer properties such as flame retardancy or antimicrobial surfaces, leveraging the known functionalities of the bromine atom and the benzoxazolinone core.

Table 3: Mentioned Compound Names

Compound Name
This compound
Cincreasin
2-benzoxazolinone
6-(2-bromo-acetyl)-2(3H)-benzoxazolone
5-bromo-2-benzoxazolinone
6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone
2-arylbenzoxazoles
1,3,4-thiadiazoles
O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone
6-chloro-2-benzoxazolinone (B25022)
6-methoxy-2-benzoxazolinone

Development of Materials with Tailored Reactivity and Selectivity

The 2-benzoxazolinone structure represents a versatile scaffold that allows for a wide variety of chemical modifications, enabling the development of molecules with fine-tuned reactivity and selectivity for specific applications. neu.edu.tr The substitution pattern on the benzoxazolinone ring is critical in determining its biological and chemical properties, with the 6-position being particularly significant in defining the molecule's active pharmacophore. neu.edu.tr

The introduction of a bromine atom at the 6-position, creating this compound, is a key strategy for tailoring the compound's functionality. Halogenation is a widely used method in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. mdpi.com The presence of the electronegative bromine atom can enhance the compound's inherent antimicrobial activity through electronic effects. neu.edu.tr This modification has been shown to yield more powerful fungicides compared to the unsubstituted parent compound. e3s-conferences.orgresearchgate.net

Furthermore, the bromine atom serves as a versatile chemical handle, providing a reactive site for further synthetic transformations. This allows this compound to be used as a key intermediate or building block in the synthesis of more complex molecules. For instance, reactions such as bromo-acylation can be employed to introduce additional functional groups, thereby creating derivatives with highly specific activities. This tailored approach facilitates the development of a diverse library of compounds, including small molecule inhibitors designed to interact with specific biological targets like enzymes involved in disease pathways. The ability to strategically modify the 6-position allows for the rational design of materials with precisely controlled reactivity and selectivity.

Table 1: Strategies for Tailoring Reactivity of this compound

Chemical ApproachPosition of ModificationDesired OutcomeReference
HalogenationC-6Enhanced fungicidal/antimicrobial activity e3s-conferences.org, researchgate.net
AcylationC-6Introduction of new functional groups
Use as IntermediateC-6Synthesis of complex, selective molecules (e.g., enzyme inhibitors)
Nucleophilic SubstitutionC-6Creation of diverse derivatives with varied properties smolecule.com

Integration into Functional Materials

The tailored properties of this compound, particularly its potent biological activity, make it a valuable component for integration into various functional materials. Research has highlighted that 6-halogen-substituted benzoxazolinones are powerful fungicides and have been proposed as effective agents for material protection. e3s-conferences.orgresearchgate.net

A primary application is the preservation of organic materials that are susceptible to microbial degradation. This compound and its halogenated analogs can be incorporated into products to protect them from damage caused by fungi and other microorganisms. neu.edu.tre3s-conferences.org This makes them suitable for use as additives in materials such as:

Textiles

Paper

Wool e3s-conferences.orgresearchgate.net

Beyond its role as a protective agent, the benzoxazinone (B8607429) scaffold has been investigated for its potential in advanced materials science. Studies on structurally related bromo-benzoxazine derivatives have shown that their incorporation into polymer matrices can significantly enhance the material's physical properties. For example, integrating these compounds into polymer blends has been demonstrated to improve tensile strength and thermal stability. This suggests a promising future for this compound as a functional monomer or additive in the creation of high-performance polymers for demanding industries like aerospace and automotive. Additionally, related halogenated benzoxazolinones have been explored as potential corrosion inhibitors for metals, indicating another avenue for the integration of this compound into protective coatings and materials. smolecule.com

Table 2: Applications of 6-Halogenated Benzoxazolinones in Functional Materials

Application AreaMaterial TypeFunction of Benzoxazolinone DerivativeReference
Material PreservationTextiles, Paper, WoolProtection against microbial destruction (Fungicide) e3s-conferences.org, researchgate.net
Advanced PolymersPolymer Blends/MatricesEnhancement of thermal and mechanical properties
Metal ProtectionMetal SurfacesCorrosion inhibition smolecule.com

Conclusion and Outlook for 6 Bromo 2 Benzoxazolinone Research

Summary of Key Research Findings and Contributions

Research has primarily established 6-Bromo-2-benzoxazolinone as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. openreadings.eu The benzoxazolinone core itself is known to be a versatile pharmacophore, and its derivatives have been explored for a wide array of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities. neu.edu.trresearchgate.net

The introduction of a halogen, specifically bromine, at the 6-position is a key structural feature. Halogenated 2(3H)-benzoxazolones have been reported to possess notable biological activities, such as anticonvulsant, antioxidant, and antimicrobial properties. leena-luna.co.jp The electronegative nature of the bromine atom in this compound is theorized to enhance its bioactivity through electronic effects, although extensive biological data specific to this compound remain limited.

Key contributions in the study of this compound include:

Synthetic Utility: It serves as a precursor for synthesizing new 3-substituted-6-bromobenzoxazolin-2-one derivatives. openreadings.eu For instance, the bromination of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is a documented pathway to obtain this structural motif. openreadings.eu

Pharmacological Scaffold: The broader class of 2-benzoxazolinone (B145934) derivatives, with modifications often at the 3 and 6-positions, are investigated for their potential as COX-2 selective inhibitors, which could lead to anti-inflammatory drugs with fewer side effects. neu.edu.trleena-luna.co.jp

Structural-Activity Relationship (SAR) Insights: Studies on related compounds suggest that substitutions on the benzoxazolinone ring are critical for biological function. Computational docking studies have explored the binding mode of this compound with targets like the human serotonin (B10506) transporter (hSERT), indicating that the ring's oxygen can form hydrogen bonds while the hydrophobic ring system interacts with key amino acid residues. researchgate.net

Below is a table summarizing the key properties of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
IUPAC Name 6-bromo-3H-1,3-benzoxazol-2-one nih.gov
Molecular Formula C₇H₄BrNO₂ nih.gov
Molecular Weight 214.02 g/mol nih.gov
CAS Number 19932-85-5 nih.gov
Appearance White to light yellow powder/crystal

Unaddressed Research Questions and Challenges

Despite its potential, the research landscape for this compound is marked by several knowledge gaps and challenges:

Lack of Specific Biological Data: While the broader class of halogenated benzoxazolinones is associated with various biological activities, there is a significant lack of detailed, empirical studies focused specifically on this compound. Its antimicrobial, anti-inflammatory, or anticancer potential is largely inferred from analogues rather than direct investigation.

Mechanism of Action: For the few activities that are computationally predicted, such as its interaction with neurotransmitter transporters, the precise mechanism of action remains unconfirmed through experimental validation. researchgate.net Understanding how the compound interacts with biological targets at a molecular level is crucial for further development.

Comprehensive Pharmacological Profiling: The full spectrum of its pharmacological effects is unknown. Systematic screening against a wide range of biological targets has not been undertaken.

Optimization of Synthesis: While methods exist to synthesize the 6-bromo-benzoxazolinone core, developing more efficient, scalable, and environmentally friendly synthetic routes remains a challenge for potential large-scale applications. researchgate.net

Future Directions for Comprehensive Academic Investigations

To fully unlock the potential of this compound, future research should be directed towards several key areas:

Systematic Biological Screening: A top priority is to conduct comprehensive in vitro and in vivo screening of the compound to definitively determine its biological activity profile. This should include assays for antibacterial, antifungal, anticancer, anti-inflammatory, and neuro-active properties, building on the potential suggested by its structural analogues. neu.edu.trmdpi.com

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should follow. This would involve identifying specific molecular targets (e.g., enzymes, receptors) and elucidating the pathways through which this compound exerts its effects.

Structural-Activity Relationship (SAR) Studies: A systematic SAR investigation should be initiated. This would involve synthesizing a library of derivatives with modifications at the N-3 position and potentially other positions on the benzene (B151609) ring, while retaining the 6-bromo substituent. Comparing the activities of these analogues will provide crucial insights into the chemical features necessary for optimal biological effect. nih.gov

Exploration in Materials Science: The core benzoxazolinone structure has been noted for its potential use in the development of organic dyes and materials for organic light-emitting diodes (OLEDs). Future research could explore the incorporation of this compound into novel polymers and materials, investigating how the bromo-substituent influences their optical and electronic properties.

By addressing these research questions and pursuing these future directions, the scientific community can build a comprehensive understanding of this compound, potentially paving the way for its application in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-2-benzoxazolinone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol to achieve yields up to 70% . Reaction optimization includes adjusting molar ratios (e.g., 2:1 amine-to-substrate ratio) and monitoring purity via TLC (cyclohexane:ethyl acetate, 2:1) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use spectroscopic techniques:

  • FT-IR : Identify key functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • 1H NMR : Analyze aromatic proton signals (δ 7.39–8.11 ppm) and substituent-specific shifts (e.g., -CH3 at δ 2.51 ppm) .
  • TLC : Confirm homogeneity with Rf values and UV visualization .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in airtight containers at 4°C to prevent hydrolysis. Use inert solvents (e.g., DMSO) for dissolution, and avoid prolonged exposure to light due to potential bromine dissociation .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize bioactive derivatives, and what challenges arise in regioselective modifications?

  • Methodological Answer :

  • Amino-ketone derivatives : React with bromoacetyl or bromo-propionyl groups in acetone, using a 2:1 amine-to-substrate ratio to minimize side products. Yields range from 52–70% .
  • Challenges : Bromine’s electron-withdrawing effects can hinder nucleophilic substitution; optimize using polar aprotic solvents (e.g., DMF) and catalytic triethylamine .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data normalization : Compare IC50 values against standardized assays (e.g., C. elegans motility for anthelmintic activity) .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance across replicate studies .

Q. How do computational models (e silico) predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME profiling : Use tools like SwissADME to predict logP (lipophilicity) and CYP450 interactions. For example, derivatives with logP >3 may exhibit poor aqueous solubility .
  • Docking studies : Simulate binding to target proteins (e.g., E. coli DNA gyrase for antibacterial activity) using AutoDock Vina .

Experimental Design & Data Analysis

Q. What framework guides the design of robust pharmacological studies for this compound-based compounds?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Prioritize derivatives with >95% purity (via HPLC) .
  • Novel : Compare new analogs against existing scaffolds (e.g., quinazolinones) .
  • Ethical : Use in vitro models (e.g., bacterial cultures) before animal testing .

Q. How should researchers address variability in synthetic yields across laboratories?

  • Methodological Answer :

  • Standardize protocols : Document solvent grades (e.g., HPLC-grade ethanol) and reaction scales (e.g., 0.02 mol substrate) .
  • Troubleshooting : If yields drop below 50%, check for moisture contamination or incomplete recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.